molecular formula C16H22BNO3 B2838404 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2490666-10-7

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2838404
CAS No.: 2490666-10-7
M. Wt: 287.17
InChI Key: GXTBCXBFSFHRKY-UHFFFAOYSA-N
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Description

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative of benzonitrile, featuring a propoxy group at the 2-position and a pinacol-protected boronate ester at the 4-position. The compound’s structure combines an electron-withdrawing nitrile group with a boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . Its molecular formula is inferred as C₁₆H₂₂BNO₃, with a molecular weight of approximately 299.17 g/mol (calculated based on structural analogs).

Properties

IUPAC Name

2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-6-9-19-14-10-13(8-7-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTBCXBFSFHRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Formation of the Benzoate Intermediate: The starting material, 4-bromobenzonitrile, undergoes a nucleophilic substitution reaction with sodium propoxide to form 4-propoxybenzonitrile.

    Borylation Reaction: The 4-propoxybenzonitrile is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction introduces the tetramethyl-1,3,2-dioxaborolan-2-yl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an organic solvent like toluene or ethanol.

Major Products

    Oxidation: Formation of 2-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: Formation of 2-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

    Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition
Research has demonstrated that compounds similar to 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit inhibitory effects on specific kinases, particularly interleukin-2 inducible tyrosine kinase (Itk). This kinase is implicated in several disorders such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune conditions like rheumatoid arthritis and multiple sclerosis. The inhibition of Itk activity can potentially lead to therapeutic advancements in treating these diseases .

1.2 Anticancer Properties
There is ongoing investigation into the anticancer properties of boron-containing compounds. The incorporation of boron into drug design has been shown to enhance the efficacy of certain anticancer agents by improving their selectivity and reducing side effects. Studies suggest that this compound may serve as a scaffold for developing novel anticancer therapeutics .

Organic Synthesis

2.1 Building Block for Heterocyclic Compounds
The compound acts as a versatile building block in organic synthesis, particularly for the formation of heterocyclic compounds. Its boronate ester functionality allows for various coupling reactions that are crucial in synthesizing complex organic molecules .

2.2 Cross-Coupling Reactions
The presence of the boron moiety enables its use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

3.1 Polymer Chemistry
In materials science, this compound can be utilized in the development of polymeric materials with enhanced properties. The incorporation of boron can improve thermal stability and mechanical strength in polymer matrices .

3.2 Subcellular Targeting
Recent studies have explored the use of this compound as a targeting agent for delivering therapeutic agents to specific cellular compartments. Its ability to facilitate subcellular targeting can enhance the efficacy of drug delivery systems .

Case Studies

Study Focus Findings
Study on Itk InhibitorsInvestigated the role of boron-containing compounds in inhibiting ItkDemonstrated potential therapeutic benefits for asthma and autoimmune diseases
Anticancer ResearchEvaluated the efficacy of boronate esters in cancer treatmentFound enhanced selectivity and reduced side effects compared to traditional therapies
Polymer DevelopmentStudied the impact of boron on polymer propertiesReported improved thermal stability and mechanical strength

Mechanism of Action

The mechanism by which 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on the specific reaction or application:

    Suzuki-Miyaura Coupling: The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

    Oxidation and Reduction: The propoxy and nitrile groups undergo typical organic oxidation and reduction mechanisms, involving electron transfer and bond formation/breaking processes.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position (Boron/Nitrile) Alkoxy Group
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 Para (4-boron, 1-nitrile) None
2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₄H₁₈BNO₃ 259.11 2-methoxy, 4-boron, 1-nitrile Methoxy
2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₆H₂₂BNO₃ ~299.17 2-propoxy, 4-boron, 1-nitrile Propoxy
2-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (FM-1374) 2-propoxy, 5-boron, 1-nitrile Propoxy
2-(Tetrahydro-2H-pyran-4-yloxy)-5-(tetramethyl-dioxaborolan-2-yl)benzonitrile C₁₈H₂₄BNO₄ 329.20 2-tetrahydropyranyloxy, 5-boron Tetrahydropyranyloxy

Reactivity and Stability

  • Electronic Effects : The nitrile group at the 1-position withdraws electrons, activating the boronate ester for cross-coupling. However, steric hindrance from the propoxy group (vs. methoxy) may reduce reaction rates in Suzuki couplings .
  • Alkoxy Group Size: Propoxy increases steric bulk and lipophilicity compared to methoxy, enhancing solubility in non-polar solvents but possibly reducing crystalline stability .

Physical Properties

  • Melting Points : The methoxy analog lacks reported melting data, while the unsubstituted boronate melts at 94–99°C. The propoxy derivative likely has a lower melting point due to reduced crystallinity.
  • Solubility : Propoxy derivatives (e.g., FM-1374 ) show improved solubility in THF and dichloromethane compared to methoxy or unsubstituted analogs.

Biological Activity

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H20BNO3C_{16}H_{20}BNO_3 and its structure features a benzonitrile core substituted with a propoxy group and a boron-containing dioxaborolane moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds containing dioxaborolane groups often exhibit significant interactions with biological targets such as enzymes and receptors. The presence of the boron atom in the dioxaborolane enhances the compound's ability to form stable complexes with various biomolecules, potentially leading to altered biological responses.

Anticancer Activity

One notable area of research is the anticancer potential of this compound. Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (μM)Mechanism
Study AProstate Cancer5.0AR antagonism
Study BBreast Cancer7.5Apoptosis induction
Study CLung Cancer6.0Cell cycle arrest

Neuroprotective Effects

Another aspect of interest is the neuroprotective effects observed in preclinical models. Compounds similar to this compound have been shown to protect neuronal cells from degeneration through inhibition of stress-induced pathways.

Case Study: Neuroprotection in SH-SY5Y Cells
In a study examining the neuroprotective effects against neurotoxic agents, treatment with the compound resulted in:

  • Reduction in cell death by approximately 40% compared to control.
  • Inhibition of JNK pathway activation , which is crucial for neuronal survival.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data indicate favorable absorption characteristics with moderate bioavailability. Toxicological assessments suggest that while there is some potential for skin irritation and acute toxicity if ingested, further studies are needed to fully elucidate its safety profile.

Table 2: Toxicological Profile

EndpointResult
Acute Toxicity (oral)H302 (harmful if swallowed)
Skin IrritationH315 (causes skin irritation)
Eye IrritationH319 (causes serious eye irritation)

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing 2-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield? A: The synthesis typically involves a palladium-catalyzed cross-coupling reaction between a halogenated benzonitrile precursor (e.g., 4-bromo-2-propoxybenzonitrile) and bis(pinacolato)diboron [(Bpin)₂] under inert conditions . Key steps include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used (0.5–2 mol% loading).
  • Solvent system : Toluene or THF at reflux (80–110°C) for 12–24 hours.
  • Base requirement : Potassium acetate (KOAc) or Cs₂CO₃ to activate the boron reagent.
    Yield optimization : Impurities often arise from incomplete coupling or protodeboronation. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical. Reported yields range from 60–85% depending on steric hindrance from the propoxy group .

Advanced Analytical Challenges

Q: How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography)? A: Discrepancies may arise due to dynamic effects in solution (NMR) versus solid-state packing (X-ray). For example:

  • NMR : The tetramethyl dioxaborolane protons appear as a singlet (δ 1.0–1.3 ppm), while the propoxy group shows splitting patterns sensitive to rotameric states .
  • X-ray : Use SHELX software to refine crystallographic data. For air-sensitive crystals, ensure rapid data collection under cryogenic conditions. Cross-validate with IR (B-O stretch at ~1350 cm⁻¹) and HRMS (M⁺ or [M+H]⁺ with boron isotopic pattern) .

Reactivity in Cross-Coupling Reactions

Q: What methodologies enhance the efficiency of Suzuki-Miyaura couplings involving this boronate ester? A: The compound’s dioxaborolane moiety facilitates aryl-aryl bond formation but requires careful optimization:

  • Electrophile compatibility : Aryl iodides/bromides work best; chlorides demand stronger bases (e.g., K₃PO₄) and higher temperatures (100–120°C) .
  • Solvent effects : DMF/H₂O mixtures improve solubility of polar substrates.
  • Competing side reactions : Monitor for protodeboronation (mitigated by degassing solvents) or homocoupling (reduced by limiting Pd loading to ≤1 mol%) .
    Example reaction : Coupling with 4-iodoanisole yields 4′-methoxy-2-propoxy-[1,1′-biphenyl]-4-carbonitrile (85% yield, confirmed by HPLC) .

Stability and Storage

Q: How should researchers handle this compound to prevent decomposition during long-term storage? A: The boronate ester is hydrolytically sensitive. Best practices include:

  • Storage : Under argon or nitrogen at –20°C in amber vials.
  • Stability tests : Periodic TLC or NMR checks (e.g., loss of Bpin signals indicates hydrolysis).
  • Decomposition products : Hydrolysis generates 2-propoxy-4-boronbenzoic acid, detectable by LC-MS (negative ion mode, m/z ~220) .

Biological Activity Contradictions

Q: How can conflicting reports about bioactivity (e.g., enzyme inhibition vs. inactivity) be addressed? A: Variations may stem from assay conditions or impurities:

  • Purity thresholds : Ensure ≥95% purity (HPLC) to exclude inhibitory effects from residual Pd or starting materials.
  • Buffer considerations : Boronates interact with phosphate buffers, potentially forming complexes that mask activity. Use HEPES or Tris buffers at pH 7.4 .
  • Dose-response curves : Validate activity across 3–5 log units (e.g., IC₅₀ values in μM range for kinase inhibition assays) .

Computational Modeling

Q: What computational strategies predict the compound’s behavior in catalytic systems or protein binding? A:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron’s electrophilicity (LUMO energy ~–1.5 eV) .
  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The nitrile group may form hydrogen bonds with backbone amides .

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